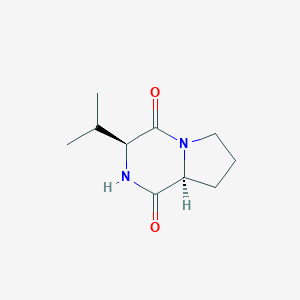

cyclo(L-Pro-L-Val)

Descripción general

Descripción

Ciclo(L-Pro-L-Val) es una diketopiperazina, un tipo de dipéptido cíclico formado por la fusión de los aminoácidos valina y prolina. Es un metabolito secundario que se encuentra en varios microorganismos, incluidos hongos y bacterias . Este compuesto ha despertado interés debido a sus actividades biológicas, incluidas las propiedades antibacterianas y la modulación de la detección de quorum .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Ciclo(L-Pro-L-Val) se puede sintetizar mediante la ciclización de dipéptidos lineales. Un método común implica la condensación de L-prolina y L-valina, seguida de ciclización en condiciones ácidas o básicas . La reacción generalmente requiere un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación de la estructura cíclica .

Métodos de Producción Industrial

La producción industrial de Ciclo(L-Pro-L-Val) a menudo implica procesos de fermentación utilizando microorganismos que producen naturalmente este compuesto. Por ejemplo, ciertas cepas de Streptomyces y Pseudomonas son conocidas por producir Ciclo(L-Pro-L-Val) como parte de sus procesos metabólicos . El compuesto se extrae y purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ciclo(L-Pro-L-Val) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el anillo de diketopiperazina, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden conducir a la formación de diferentes derivados de diketopiperazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para introducir nuevos grupos.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales, mejorando la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

Ciclo(L-Pro-L-Val) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para estudiar la química de la diketopiperazina y su reactividad.

Mecanismo De Acción

El mecanismo de acción exacto de Ciclo(L-Pro-L-Val) no se comprende completamente. Se sabe que interactúa con los sistemas de detección de quorum bacterianos, particularmente aquellos que involucran lactonas de N-acilhomoserina (AHL). Esta interacción puede activar o inhibir las vías de detección de quorum, afectando la comunicación bacteriana y la formación de biopelículas . Se cree que la actividad antibacteriana del compuesto está relacionada con su capacidad para interrumpir la integridad de la membrana celular e inhibir la síntesis de proteínas .

Comparación Con Compuestos Similares

Ciclo(L-Pro-L-Val) es parte de una clase más amplia de diketopiperazinas, que incluyen compuestos como Ciclo(L-Pro-L-Phe) y Ciclo(L-Pro-L-Leu). Estos compuestos comparten estructuras cíclicas similares pero difieren en su composición de aminoácidos, lo que lleva a variaciones en sus actividades biológicas . Por ejemplo:

Ciclo(L-Pro-L-Phe): Conocido por sus efectos neuroprotectores y su posible uso en el tratamiento de enfermedades neurodegenerativas.

Ciclo(L-Pro-L-Leu): Presenta propiedades antidiabéticas y se ha estudiado por su potencial en el manejo de los niveles de glucosa en sangre.

Ciclo(L-Pro-L-Val) destaca por su fuerte actividad antibacteriana y su capacidad para modular los sistemas de detección de quorum, lo que lo convierte en un compuesto único y valioso tanto en investigación como en aplicaciones industriales .

Actividad Biológica

Cyclo(L-Pro-L-Val) is a cyclic dipeptide (diketopiperazine) composed of the amino acids L-proline and L-valine. This compound has garnered attention due to its diverse biological activities, particularly in microbial signaling and potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : Approximately 196.25 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited water solubility .

The precise mode of action for cyclo(L-Pro-L-Val) remains largely undefined; however, several mechanisms have been proposed based on its interactions with bacterial signaling systems:

- Quorum Sensing Modulation : Cyclo(L-Pro-L-Val) has been shown to activate N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa, suggesting it plays a role in quorum sensing, a process where bacteria communicate to coordinate behavior based on population density .

- Inhibition of Aflatoxin Production : Research indicates that cyclo(L-Pro-L-Val) binds to proteins involved in aflatoxin biosynthesis pathways, potentially reducing aflatoxin production in fungi.

- Antifungal Activity : Studies have demonstrated that cyclo(L-Pro-L-Val) exhibits antifungal properties against various pathogens, including Rhizoctonia solani and other fungi .

1. Antimicrobial Properties

Cyclo(L-Pro-L-Val) has been identified as an antimicrobial agent with activity against both bacterial and fungal strains. Its effectiveness varies depending on the concentration and the target organism.

| Microorganism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Quorum sensing activation | |

| Rhizoctonia solani | Antifungal activity | |

| Aflatoxin-producing fungi | Inhibition of aflatoxin production |

2. Effects on Plant Growth

Research has shown that cyclo(L-Pro-L-Val) can influence plant growth. For instance, studies indicate that certain cyclic dipeptides can either promote or inhibit plant growth depending on their structure and concentration.

- Growth Inhibition : Cyclo(-L-Pro-L-Val) has been observed to retard stem growth in rice seedlings .

- Growth Promotion : Conversely, other cyclic dipeptides have promoted root growth under similar experimental conditions .

Study on Quorum Sensing

A study conducted by Holden et al. (1999) highlighted the role of cyclic dipeptides like cyclo(L-Pro-L-Val) in bacterial communication. The findings suggested that these compounds could serve as signaling molecules that modulate gene expression related to virulence factors in Gram-negative bacteria .

Inhibition of Aflatoxin Production

In a study published by EvitaChem, cyclo(L-Pro-L-Val) was found to bind specific proteins involved in aflatoxin biosynthesis pathways, thereby inhibiting aflatoxin production in fungi. This discovery points towards its potential application in food safety and agricultural biotechnology.

Propiedades

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?

A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].

Q2: Does cyclo(L-Pro-L-Val) influence plant growth?

A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].

Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?

A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].

Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?

A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?

A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].

Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?

A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].

Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.

Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?

A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.

Q9: What is the safety profile of cyclo(L-Pro-L-Val)?

A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.

Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?

A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?

A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.

Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?

A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).

Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?

A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).

Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.